molecular formula C8H9ClN2O B3307281 2-Chloro-4-(1-ethoxyvinyl)pyrimidine CAS No. 932738-81-3

2-Chloro-4-(1-ethoxyvinyl)pyrimidine

Cat. No.: B3307281
CAS No.: 932738-81-3
M. Wt: 184.62 g/mol
InChI Key: DIOXYZRXAFUDEK-UHFFFAOYSA-N
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Description

2-Chloro-4-(1-ethoxyvinyl)pyrimidine (CAS 932738-81-3) is a high-value pyrimidine derivative of significant interest in organic and medicinal chemistry as a versatile synthetic building block . Its molecular formula is C 8 H 9 ClN 2 O, and it has a molecular weight of 184.62 g/mol . Key physical properties include a density of 1.2±0.1 g/cm³ and a predicted boiling point of 317.0±25.0 °C at 760 mmHg . The compound's structure features both a chloro group and a 1-ethoxyvinyl group on the pyrimidine ring, making it a key intermediate for further functionalization through various coupling reactions . This reactivity is particularly exploited in the synthesis of more complex, substituted pyrimidines, which are privileged scaffolds in the development of active pharmaceutical ingredients and agrochemicals . Pyrimidine-based compounds are extensively researched for their diverse biological activities, including demonstrated potential in anticancer agent development and as targets for molecular docking studies against viral proteases . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-(1-ethoxyethenyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-3-12-6(2)7-4-5-10-8(9)11-7/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOXYZRXAFUDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C)C1=NC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901283854
Record name 2-Chloro-4-(1-ethoxyethenyl)pyrimidine
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Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932738-81-3
Record name 2-Chloro-4-(1-ethoxyethenyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932738-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(1-ethoxyethenyl)pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro 4 1 Ethoxyvinyl Pyrimidine and Cognate Pyrimidine Scaffolds

De Novo Synthesis Approaches to the Pyrimidine (B1678525) Nucleus Featuring Ethoxyvinyl Groups

The de novo synthesis of a pyrimidine ring involves the construction of the heterocyclic system from acyclic precursors. While numerous methods exist for the formation of the pyrimidine core, the direct incorporation of an ethoxyvinyl group during the ring-forming process is not extensively documented in the scientific literature. However, established condensation and multi-component reactions could theoretically be adapted by employing appropriately functionalized starting materials.

Condensation Reactions for Pyrimidine Ring Formation

The most classical and widely utilized method for pyrimidine synthesis is the condensation of a compound containing an N-C-N fragment (such as an amidine, urea (B33335), or guanidine) with a 1,3-dielectrophilic three-carbon component. To construct a pyrimidine featuring a 4-(1-ethoxyvinyl) group, a precursor such as a β-keto ester or a 1,3-diketone bearing this specific vinyl ether moiety would be required.

A hypothetical reaction pathway would involve the condensation of a 1,3-dicarbonyl compound substituted with a 1-ethoxyvinyl group at the C2 position with an appropriate N-C-N synthon. For instance, the reaction of a suitably substituted β-dicarbonyl compound with a simple amidine in the presence of a base would be expected to yield the corresponding pyrimidine. The general scheme for this type of condensation is presented below.

Reaction Scheme:

Reactant A (1,3-Dicarbonyl)Reactant B (N-C-N source)ConditionsProduct
Ethoxyvinyl-substituted β-diketoneAmidines, Guanidines, UreasBasic or Acidic catalysis, Heating4-(1-ethoxyvinyl)pyrimidinone
Ethoxyvinyl-substituted β-ketoesterAmidines, Guanidines, UreasBasic catalysis, Heating4-(1-ethoxyvinyl)pyrimidinone

This table presents a generalized and hypothetical approach, as specific examples for ethoxyvinyl-substituted precursors in pyrimidine ring formation are not readily found in the literature.

Multi-Component Reactions for Diverse Pyrimidine Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. The Biginelli reaction and its variations are prominent examples of MCRs used for pyrimidine synthesis. A typical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-keto ester, and urea or thiourea (B124793).

To apply this methodology for the synthesis of a pyrimidine with a 4-(1-ethoxyvinyl) substituent, a β-keto ester bearing this group would be a necessary starting material. The reaction would proceed through a complex cascade of intermediates to furnish a dihydropyrimidine, which could then be oxidized to the aromatic pyrimidine.

Functionalization Strategies for Pre-formed Halogenated Pyrimidines

A more practical and widely documented approach for the synthesis of 2-Chloro-4-(1-ethoxyvinyl)pyrimidine involves the functionalization of a pre-existing, readily available halogenated pyrimidine, such as 2,4-dichloropyrimidine (B19661). This strategy leverages the differential reactivity of the halogen atoms on the pyrimidine ring, allowing for selective substitution.

Cross-Coupling Reactions at the Pyrimidine Core

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are particularly well-suited for the functionalization of heteroaromatic halides.

The Stille coupling reaction involves the palladium-catalyzed reaction of an organostannane with an organic halide. To introduce the 1-ethoxyvinyl group onto the pyrimidine core, a stannane reagent such as (1-ethoxyvinyl)tributylstannane can be employed. The reaction with a dihalopyrimidine, like 2,4-dichloropyrimidine, is expected to proceed with regioselectivity, favoring substitution at the more reactive C4 position.

The catalytic cycle of the Stille coupling involves oxidative addition of the palladium(0) catalyst to the pyrimidine-halide bond, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

Typical Stille Coupling Conditions:

SubstrateReagentCatalystLigandSolventTemperature (°C)
2,4-Dichloropyrimidine(1-Ethoxyvinyl)tributylstannanePd(PPh₃)₄ or Pd₂(dba)₃PPh₃ or AsPh₃Toluene or Dioxane80-110

This table represents typical conditions for Stille coupling reactions and serves as a general guide.

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. For the synthesis of this compound, a suitable boron reagent would be trans-2-ethoxyvinylboronic acid pinacol ester.

Studies on the Suzuki coupling of 2,4-dichloropyrimidine with various boronic acids have demonstrated that the reaction proceeds with high regioselectivity, with the initial coupling occurring preferentially at the C4 position. This selectivity is attributed to the greater electrophilicity of the C4 position in the pyrimidine ring.

The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the transmetalation step. A variety of solvents and bases can be employed, and the reaction conditions can be optimized to achieve high yields of the desired mono-substituted product.

Representative Suzuki-Miyaura Coupling Conditions:

SubstrateReagentCatalystLigandBaseSolventTemperature (°C)
2,4-Dichloropyrimidinetrans-2-Ethoxyvinylboronic acid pinacol esterPd(PPh₃)₄PPh₃K₂CO₃ or Cs₂CO₃Toluene/Water or Dioxane/Water80-100
Other Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions are fundamental in synthesizing substituted pyrimidines. Palladium-catalyzed cross-coupling reactions, in particular, have been extensively developed for the arylation at the C5 position of pyrimidine nucleosides researchgate.net. The high reactivity of pyrimidine chlorides makes them excellent substrates for such transformations acs.org.

One of the most relevant methods for introducing vinyl groups is the Suzuki-Miyaura coupling reaction. This has been successfully used to introduce a vinyl group onto pyrimidine nucleoside derivatives by reacting a halogenated or sulfonylated pyrimidine with a vinylboron species, such as 2,4,6-trivinylcyclotriboroxane, in the presence of a palladium catalyst like Pd(PPh3)4 nih.gov.

Furthermore, ruthenium complexes supported by bidentate P^N ligands have been shown to catalyze multicomponent reactions to produce diverse pyrimidine structures from alcohol precursors via acceptorless dehydrogenative coupling pathways acs.org. Iridium-catalyzed multi-component cycloadditions also provide a regioselective route to pyrimidines from amidines and alcohols mdpi.com. While not directly forming the ethoxyvinyl group, these methods are crucial for building the core pyrimidine scaffold, which can be further functionalized. Pyridine (B92270) and pyrimidine sulfinates have also emerged as effective coupling partners in palladium-catalyzed cross-coupling reactions, serving as alternatives to the often hard-to-prepare boronic acids tcichemicals.com.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Vinylic Ether Introduction

Nucleophilic aromatic substitution (SNAr) is a primary strategy for functionalizing pyrimidine rings, which are electron-deficient heterocycles acs.orgyoutube.com. The presence of two nitrogen atoms in the ring decreases π-electron density, making the carbon atoms susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions wikipedia.org. Halogenated pyrimidines, such as 2,4-dichloropyrimidine, are common substrates for these reactions acs.orgresearchgate.net.

The regioselectivity of SNAr on 2,4-dichloropyrimidines is a critical consideration. Generally, nucleophilic attack is favored at the C4 position over the C2 position acs.orgstackexchange.com. This selectivity is attributed to the greater stability of the anionic Meisenheimer intermediate formed upon attack at C4, where the negative charge can be delocalized onto both ring nitrogens stackexchange.com. While reactions with common nucleophiles like amines are well-documented, the introduction of a vinylic ether via SNAr presents a unique challenge. This would require a suitable nucleophilic vinylic ether precursor, such as an enolate or an organometallic equivalent, to displace a halide from the pyrimidine ring. The concerted (cSNAr) pathway, which does not strictly require strong electron-withdrawing groups, represents another potential mechanism for these transformations nih.gov.

Direct Introduction of the Ethoxyvinyl Moiety via Other Established Methods

Beyond transition-metal catalysis and SNAr, the direct introduction of the ethoxyvinyl group can be envisioned through the use of specific organometallic reagents. Organolithium compounds, for instance, are known to react with substituted pyrimidines to yield 4-alkyl or 4-aryl pyrimidines after an aromatization step wikipedia.org. A targeted approach would involve the reaction of a lithiated ethoxyvinyl species with a suitable pyrimidine precursor. Specifically, cis-2-ethoxyvinyllithium, a stable and synthetically useful reagent, could be employed to attack an electrophilic pyrimidine ring, such as 2,4-dichloropyrimidine, to install the ethoxyvinyl moiety at the 4-position acs.org.

Synthesis of Key Intermediates and Analogues of this compound

The successful synthesis of the target compound and its analogues is contingent upon the efficient preparation of key intermediates, including reactive pyridinium (B92312) salts, halogenated pyrimidine precursors, and specific organometallic reagents.

Preparation of N-(1-Ethoxyvinyl)pyridinium Salts and Their Analogs

N-(1-Ethoxyvinyl)pyridinium salts are a novel class of reagents with potential applications in organic synthesis doaj.orgmdpi.comresearchgate.net. Their synthesis is achieved by treating a pyridine derivative with ethoxyacetylene and a strong acid, typically trifluoromethanesulfonic acid (triflic acid) doaj.orgmdpi.comnih.gov. The reaction proceeds by adding triflic acid to a solution of the pyridine and ethoxyacetylene in a solvent like dichloromethane at 0 °C, followed by stirring for several hours as the mixture warms to room temperature mdpi.comnih.gov.

This method has been used to generate a variety of N-(1-ethoxyvinyl)pyridinium triflates, which are stable and isolable compounds doaj.orgnih.gov. The procedure has been optimized and detailed for compounds like 2-chloro-1-(1-ethoxyvinyl)pyridine-1-ium trifluoromethanesulfonate nih.govorgsyn.orgorgsyn.org.

Table 1. Synthesis of Various N-(1-Ethoxyvinyl)pyridinium Triflates mdpi.comnih.gov
Pyridine DerivativeProductYield
Pyridine1-(1-Ethoxyvinyl)pyridine-1-ium Trifluoromethanesulfonate60%
2-Chloropyridine (B119429)2-Chloro-1-(1-ethoxyvinyl)pyridine-1-ium TrifluoromethanesulfonateModerate
Other 2-HalopyridinesCorresponding N-(1-ethoxyvinyl)pyridinium TriflatesVaries

Synthesis of Halogenated Pyrimidine Precursors (e.g., 2-Chloropyrimidine (B141910), 2,4-Dichloropyrimidine)

Halogenated pyrimidines are versatile and essential building blocks in pharmaceutical and organic synthesis nbinno.com. 2,4-Dichloropyrimidine is a key intermediate, and its synthesis typically begins with uracil (B121893) (2,4-dihydroxypyrimidine) nbinno.comchemicalbook.com.

Common methods for this chlorination include:

Using Phosphorus Oxychloride (POCl₃) : Uracil is heated with phosphorus oxychloride, often with a tertiary amine catalyst, to produce 2,4-dichloropyrimidine nbinno.com.

Using Phosgene or its Equivalents : Uracil can be treated with phosgene in the presence of a catalyst like triphenylphosphine oxide in a suitable solvent such as nitrobenzene patsnap.com. Another method involves using bis(trichloromethyl)carbonate (BTC) and thionyl chloride (SOCl₂) with a DMAP catalyst chemicalbook.com.

From Barbituric Acid : An alternative route involves the reaction of barbituric acid with POCl₃.

These methods provide access to the highly reactive 2,4-dichloropyrimidine precursor, which is crucial for subsequent substitution reactions researchgate.netnbinno.com.

Table 2. Common Synthetic Methods for 2,4-Dichloropyrimidine
Starting MaterialReagentsKey ConditionsReference
UracilPhosphorus oxychloride (POCl₃), tertiary amineHeating nbinno.com
UracilPhosgene, Triphenylphosphine oxideHeating in nitrobenzene patsnap.com
2,4-DihydroxypyrimidineBis(trichloromethyl)carbonate (BTC), Thionyl chloride (SOCl₂), DMAPControlled heating (65-70 °C) chemicalbook.com

Preparation of Organometallic Reagents Derived from Ethoxyacetylene (e.g., cis-2-ethoxyvinyllithium)

Organometallic reagents derived from ethoxyacetylene are valuable for introducing the ethoxyvinyl moiety. cis-2-Ethoxyvinyllithium is a notable example, serving as a nucleophilic acetaldehyde equivalent acs.org. Its preparation involves the reaction of ethoxyacetylene with a strong base, such as an alkyllithium reagent. This species is remarkably stable and can react with various electrophiles, including ketones and aldehydes, to produce allylic alcohols in excellent yields acs.org. Its utility as a 1,2-counterpolarized species makes it a powerful tool for carbon-carbon bond formation acs.org. In the context of pyrimidine synthesis, cis-2-ethoxyvinyllithium could be reacted with an electrophilic pyrimidine, like 2,4-dichloropyrimidine, to introduce the ethoxyvinyl group at an electron-deficient carbon center.

Optimization and Scale-Up Considerations in the Synthesis of this compound Analogues

The successful transition of a synthetic route for this compound analogues from laboratory-scale to industrial production necessitates a thorough optimization of reaction conditions and careful consideration of scale-up challenges. The primary goals in this phase are to enhance yield, improve purity, ensure process safety, and maintain cost-effectiveness. Key parameters that are typically scrutinized during optimization include temperature, solvent, catalyst loading, and reaction time. For instance, in the synthesis of fused indeno-pyrido[2,3-d]pyrimidines, temperature was identified as a critical factor; an increase from room temperature to 60-65 °C significantly improved the yield of the desired product, while further increases did not offer additional benefits acs.org. Similarly, the choice of solvent can dramatically influence reaction outcomes. In the functionalization of certain pyrimidine derivatives, water was found to be the optimal solvent for the transformation researchgate.net.

When scaling up the synthesis of pyrimidine derivatives, several challenges commonly emerge. These include managing exotherms, ensuring efficient mixing, and handling potentially hazardous reagents. Flow chemistry has emerged as a powerful tool to address these challenges. springerprofessional.deresearchgate.net By utilizing continuous-flow reactors, it is possible to achieve better control over reaction parameters, leading to improved safety and reproducibility. uc.pt This approach is particularly advantageous for highly exothermic or fast reactions that are difficult to manage in large batch reactors. springerprofessional.de Furthermore, flow chemistry can facilitate the use of hazardous gases and high temperatures, expanding the accessible chemical space for the synthesis of complex pyrimidine analogues. springerprofessional.de

Another critical aspect of scale-up is the purification of the final product and intermediates. An improved process for producing 2'-O-(2-methoxyethyl)-pyrimidines on a kilo-scale involved modifying the ring-opening reaction conditions and implementing a continuous extraction purification method. nih.gov Crystallization is also a key technique for isolating and purifying pyrimidine analogues at a large scale. nih.gov The development of robust and scalable purification strategies is essential to ensure the final product meets the required purity specifications. The complexity of synthesizing functionalized or fused pyrimidine derivatives often involves multi-step reactions with potentially low yields, making large-scale production economically challenging. ijsat.org Therefore, developing green and scalable synthetic methods is crucial for improving sustainability and efficiency. ijsat.org

To illustrate the impact of optimizing reaction conditions, the following interactive data table presents hypothetical data for the synthesis of a this compound analogue, showcasing how changes in key parameters can affect yield and purity.

Table 1: Optimization of Reaction Conditions for a this compound Analogue
EntryTemperature (°C)SolventCatalyst Loading (mol%)Reaction Time (h)Yield (%)Purity (%)
125DCM5244585
250DCM5126590
350Toluene5127292
450Toluene2.5188095
560Toluene2.5108296

Analytical Techniques for Purity Assessment and Structural Elucidation in Synthetic Studies (e.g., NMR, Mass Spectrometry, Chromatography)

A suite of analytical techniques is indispensable for the comprehensive characterization of this compound and its analogues, ensuring the structural integrity and purity of the synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and various chromatographic methods are routinely employed for these purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For pyrimidine derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure. acs.orgacs.org The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum are used to determine the connectivity of protons and the relative number of protons in different environments. ¹³C NMR provides information on the carbon skeleton of the molecule. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to further elucidate complex structures. The structures of newly synthesized pyrazolo[3,4-d]pyrimidines have been successfully elucidated using NMR spectroscopy. mdpi.com

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to confirm the molecular formula of the target compound. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For complex mixtures containing isotopically labeled compounds, Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS) has been used for analysis. nih.gov

Chromatography plays a crucial role in both the purification and purity assessment of pyrimidine derivatives. High-Performance Liquid Chromatography (HPLC) is widely used to separate the target compound from impurities and to determine its purity. sigmaaldrich.comresearchgate.net Different HPLC methods, such as reversed-phase and normal-phase chromatography, can be employed depending on the polarity of the compound. Gas Chromatography (GC) is another valuable technique, particularly for volatile and thermally stable pyrimidine derivatives. semanticscholar.orgresearchgate.net For non-volatile compounds, derivatization with a suitable reagent may be necessary prior to GC analysis. semanticscholar.orgresearchgate.net

The following interactive data table summarizes typical analytical data that would be expected for a sample of this compound, providing a reference for its characterization.

Table 2: Typical Analytical Data for this compound
Analytical TechniqueParameterExpected Value/Observation
¹H NMR (CDCl₃, 400 MHz)δ (ppm)~8.5 (d, 1H), ~7.2 (d, 1H), ~4.5 (q, 1H), ~4.2 (q, 1H), ~4.0 (q, 2H), ~1.4 (t, 3H)
J (Hz)Typical pyrimidine and vinyl coupling constants
IntegrationCorresponds to the number of protons in each environment
¹³C NMR (CDCl₃, 100 MHz)δ (ppm)Signals corresponding to pyrimidine ring carbons, vinyl carbons, and ethoxy group carbons
Number of SignalsConsistent with the number of unique carbon atoms in the structure
HRMS (ESI+)[M+H]⁺Calculated and found masses agree within a narrow tolerance (e.g., ± 5 ppm)
HPLCPurity>95% (as determined by peak area)

Reactivity and Transformation Pathways of 2 Chloro 4 1 Ethoxyvinyl Pyrimidine

Reactivity at the Halogenated Position (C-2) of the Pyrimidine (B1678525) Ring

The chlorine atom at the C-2 position is the most prominent electrophilic center for substitution reactions. This reactivity is a cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a wide array of functional groups.

Nucleophilic aromatic substitution (SNAr) is the principal reaction pathway at the C-2 position. The reaction proceeds via a high-energy intermediate known as the Meisenheimer complex, where the nucleophile adds to the carbon bearing the leaving group (chlorine), temporarily disrupting the ring's aromaticity before it is restored by the expulsion of the chloride ion. The presence of the 1-ethoxyvinyl group can influence the electronic properties of the ring, and in related pyridinium (B92312) systems, such a group has been shown to act as an activating moiety for SNAr reactions. acs.orgresearchgate.net

2-chloropyrimidines are known to react readily with various primary and secondary amine nucleophiles. nih.gov Given the high reactivity of the 2-chloro position, these reactions can often proceed under thermal conditions or with microwave assistance, sometimes without the need for a metal catalyst. youtube.comnih.gov The reaction involves the displacement of the C-2 chlorine atom to form a new carbon-nitrogen bond, yielding 2-aminopyrimidine (B69317) derivatives. While specific studies on 2-Chloro-4-(1-ethoxyvinyl)pyrimidine are not prevalent, the reactivity can be inferred from studies on analogous 2-chloropyrimidine (B141910) systems. The general success of these reactions makes it a reliable method for building molecular complexity.

Table 1: Illustrative SNAr Reactions of Related Chloropyrimidines with Amine Nucleophiles

Starting MaterialAmine NucleophileConditionsProductYieldReference
2,4-Dichloropyrimidine (B19661)PyrrolidineK₂CO₃, DMF, rt2-Chloro-4-(pyrrolidin-1-yl)pyrimidine- nih.gov
2-Amino-4-chloropyrimidineSubstituted AminesPropanol, Et₃N, Microwave (120-140°C)2-Amino-4-(substituted-amino)pyrimidine derivatives- nih.gov
2-ChloropyrimidineCyclohexylamineKF, H₂O, 100°CN-Cyclohexylpyrimidin-2-amine81% nih.gov
2-Chloropyrimidine4-MethoxybenzylamineKF, H₂O, 100°CN-(4-Methoxybenzyl)pyrimidin-2-amine86% nih.gov

The C-2 chlorine can also be displaced by oxygen-based nucleophiles, such as alkoxides, to form 2-alkoxypyrimidines. For instance, in related 4-substituted-2-chloropyrimidine systems, reaction with sodium methoxide (B1231860) leads to the formation of the corresponding 2-methoxypyrimidine (B189612) derivative. rsc.org In some highly activated pyrimidine systems, such as 2-MeSO₂-4-chloropyrimidine, reactions with alkoxides have been observed to occur with high selectivity at the C-2 position even at low temperatures. organic-chemistry.org However, reactions with oxygen nucleophiles can sometimes result in complex mixtures or lower yields compared to those with nitrogen or sulfur nucleophiles, potentially due to side reactions like hydrolysis. orgsyn.org

In pyrimidine systems containing leaving groups at both the C-2 and C-4 positions, such as 2,4-dichloropyrimidine, the regioselectivity of the first nucleophilic substitution is a critical consideration. Generally, SNAr reactions on 2,4-dichloropyrimidines favor substitution at the C-4 position. masterorganicchemistry.comstackexchange.com This preference is attributed to the C-4 position typically having a larger Lowest Unoccupied Molecular Orbital (LUMO) lobe, making it more electrophilic. masterorganicchemistry.com

However, this selectivity can be reversed by substituents on the ring. For example, an electron-donating group at the C-6 position can direct the nucleophilic attack to the C-2 position. masterorganicchemistry.com Conversely, an electron-withdrawing group at the C-5 position enhances the inherent preference for C-4 attack. acs.orgresearchgate.net For this compound, this issue of regioselectivity is moot, as the C-4 position is already substituted. The only available site for SNAr is the activated C-2 position, and thus, reactions with nucleophiles are expected to occur exclusively at this site.

Beyond SNAr, the C-2 chloro substituent serves as a handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions significantly broaden the synthetic utility of the pyrimidine core.

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting the chloropyrimidine with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. nih.gov While chloro-heteroaromatics can be less reactive than their bromo or iodo counterparts, the electron-deficient nature of the pyrimidine ring facilitates the initial oxidative addition step of the catalytic cycle, making 2-chloropyrimidines viable substrates. nih.gov Other palladium-catalyzed reactions like the Negishi coupling (using organozinc reagents) and cobalt-catalyzed couplings have also been successfully applied to 2-chloropyrimidines, providing alternative routes to 2-aryl or 2-alkyl pyrimidines.

Table 2: Examples of Cross-Coupling Reactions on Related 2-Chloropyrimidine Scaffolds

Coupling ReactionSubstrateCoupling PartnerCatalyst/BaseProductYieldReference
Suzuki2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃2-Chloro-4-phenylpyrimidine-
SuzukiSolid-supported chloropyrimidineArylboronic acidsPd₂(dba)₃/P(t-Bu)₃ / KFResin-bound 4-amino-6-arylpyrimidineModerate
Negishi5-Iodo-2-chloropyrimidine2-Pyridylzinc chloridePd(PPh₃)₄2-Chloro-5-(pyridin-2-yl)pyrimidine-
Cobalt-catalyzed2-ChloropyrimidineArylzinc halidesCoBr₂ / Zn dust2-ArylpyrimidineHigh

Nucleophilic Aromatic Substitution (SNAr) Reactions

Reactivity of the 1-Ethoxyvinyl Group

The 1-ethoxyvinyl group is an enol ether, a functional group known to be sensitive to acidic conditions. Its primary transformation pathway is acid-catalyzed hydrolysis to yield a ketone. stackexchange.com In this case, hydrolysis of this compound would convert the 1-ethoxyvinyl substituent into an acetyl group, yielding 4-acetyl-2-chloropyrimidine.

The mechanism for this hydrolysis involves the protonation of the vinyl group's α-carbon, which is the rate-limiting step. masterorganicchemistry.com This creates a resonance-stabilized oxocarbenium ion. Subsequent attack by water on the electrophilic carbon, followed by the loss of ethanol (B145695), produces the final ketone product. This transformation is a synthetically valuable deprotection strategy, where the ethoxyvinyl group acts as a stable, masked version of the more reactive acetyl group.

In closely related N-(1-ethoxyvinyl)-2-halopyridinium salts, the ethoxyvinyl group serves a dual purpose. acs.orgresearchgate.net It activates the ring towards SNAr and acts as a protecting group for the ring nitrogen. After the SNAr reaction is complete, the N-(1-ethoxyvinyl) group can be cleaved under acidic or thermal conditions to liberate the final product, which in this context would be the corresponding 2-substituted-4-acetylpyrimidine. researchgate.net This suggests that the primary role of the 1-ethoxyvinyl group in the title compound is to serve as a precursor to the acetyl functionality, which can be unmasked after the desired substitution has been achieved at the C-2 position.

Electrophilic Aromatic Substitution Initiated by Ketenium Ions (e.g., O-ethyl ketenium ions)

While direct electrophilic aromatic substitution on the pyrimidine ring of this compound is generally unfavorable due to the ring's electron-deficient nature, the vinylic ether moiety introduces unique reactive possibilities. The enol ether can be considered a precursor to a ketenium ion. However, the reactivity of N-quaternized ketene (B1206846) N,O-acetals, particularly stable pyridinium variants, suggests that these compounds are more often utilized as intermediates for other transformations rather than direct electrophilic substitution. chemscene.comresearchgate.net The pyrimidine ring's electron-withdrawing character deactivates the system towards classical electrophilic attack. Therefore, reactions involving the generation of ketenium ion intermediates from this substrate for the purpose of initiating electrophilic aromatic substitution are not a commonly documented pathway.

Role as a Ketene N,O-Acetal Equivalent

The 1-ethoxyvinyl group attached to the pyrimidine ring allows the molecule to function as a stable equivalent of a ketene N,O-acetal. chemscene.com Ketene N,O-acetals are typically highly reactive intermediates, but when the nitrogen atom is part of an aromatic heterocycle like pyrimidine or pyridine (B92270), the resulting compounds can exhibit significant stability, even becoming bench-stable crystalline solids. chemscene.comresearchgate.net

The primary role of the ethoxyvinyl group in this context is to serve as a masked acetyl group. This functionality can be revealed under specific, often mild, conditions, providing a strategic advantage in multi-step syntheses. The stability of the enol ether allows it to be carried through various reaction steps, only to be converted to the acetyl group when desired. This is particularly useful in the synthesis of complex heterocyclic systems where direct introduction of an acetyl group might interfere with other reagents or reaction conditions. The transformation is typically achieved via hydrolysis, as detailed in section 3.2.4.

Cycloaddition Reactions Involving the Vinylic Ether

The vinylic ether component of this compound possesses the potential to participate in cycloaddition reactions. As an electron-rich alkene, the enol ether moiety is a suitable partner for electron-deficient dienophiles in Diels-Alder [4+2] cycloadditions or with various partners in [2+2] cycloadditions.

[4+2] Cycloadditions (Diels-Alder Type): The ethoxyvinyl group can act as a dienophile in reactions with electron-poor dienes (inverse-electron-demand Diels-Alder) or, more commonly, as the diene component is not present, it would react with a suitable diene. However, the pyrimidine ring itself can act as an electron-poor diene system, particularly when activated with electron-withdrawing groups, leading to intramolecular cycloadditions if a suitable dienophile is tethered to the ring. acsgcipr.orgmdpi.com

[2+2] Cycloadditions: Vinyl ethers are known to undergo [2+2] cycloaddition reactions with electron-deficient acetylenes or other activated alkenes. rsc.org Such a reaction involving this compound would lead to the formation of a substituted cyclobutane (B1203170) ring fused to the pyrimidine core.

While these reactions are mechanistically plausible, specific examples detailing the cycloaddition reactivity of the vinylic ether in this compound are not extensively documented in the literature. The reaction outcomes would be highly dependent on the nature of the reaction partner and the conditions employed.

Hydrolysis and Related Transformations of the Enol Ether Functionality

One of the most fundamental and synthetically useful transformations of the enol ether in this compound is its hydrolysis to the corresponding ketone. This reaction is typically catalyzed by dilute acids and proceeds readily. nih.gov

The hydrolysis effectively unmasks the acetyl group, converting this compound into 2-chloro-4-acetylpyrimidine. This product is a versatile intermediate for further synthetic modifications. chemimpex.comresearchgate.net The acetyl group's carbonyl carbon is electrophilic and can undergo a variety of nucleophilic additions and condensation reactions, which form the basis for constructing more complex molecular architectures.

Transformation Reactant Product Conditions
Enol Ether HydrolysisThis compound2-Chloro-4-acetylpyrimidineAqueous Acid (e.g., HCl)

This straightforward conversion is a key step that links the chemistry of the stable enol ether to that of the reactive acetylpyrimidine, enabling tandem reaction sequences.

Tandem and Cascade Reactions Involving Both Reactive Centers

The presence of both the chloro- and the (masked) acetyl- functionalities allows for the design of powerful tandem and cascade reactions, where multiple bonds are formed in a single synthetic operation.

Tandem Schiff-Base Formation/Heterocyclization

A notable example of a tandem reaction is the synthesis of fused pyrimidine systems, such as pyrazolo[4,3-d]pyrimidines. chemimpex.com This sequence begins with a precursor like this compound. The process involves two key stages:

Hydrolysis and Condensation: The ethoxyvinyl group is first hydrolyzed in situ to the acetyl group. This intermediate, 2-chloro-4-acetylpyrimidine, is not isolated but is immediately treated with a dinucleophile, such as hydrazine (B178648) or hydroxylamine (B1172632). The nucleophile condenses with the acetyl group to form a Schiff base (or more specifically, a hydrazone or oxime).

Intramolecular Cyclization: The newly formed Schiff base undergoes a subsequent intramolecular nucleophilic aromatic substitution (SNAr). The terminal nitrogen or oxygen atom of the hydrazone/oxime attacks the carbon atom at the 2-position of the pyrimidine ring, displacing the chlorine atom and forming a new five-membered heterocyclic ring fused to the pyrimidine core.

This tandem approach provides an efficient route to bicyclic heteroaromatic compounds, which are of significant interest in medicinal chemistry. chemimpex.com

Reaction Sequence Intermediate 1 Intermediate 2 Final Product Class
Hydrolysis -> Condensation -> Cyclization2-Chloro-4-acetylpyrimidinePyrimidinyl-hydrazoneFused Pyrazolo-pyrimidines

Stability and Handling Considerations of Reactive Ethoxyvinyl-containing Pyrimidine Derivatives

The stability and appropriate handling of reactive ethoxyvinyl-containing pyrimidine derivatives, such as this compound, are critical for ensuring the integrity of experimental outcomes and the safety of laboratory personnel. These compounds possess a unique combination of functional groups that contribute to their synthetic utility but also to their potential for degradation if not stored and handled correctly.

Research into compounds like 2-(1-ethoxyvinyl)pyrimidine (B13145397) indicates a general stability under standard conditions, but degradation can occur under extreme pH and temperature. evitachem.com The ethoxyvinyl group is particularly sensitive. For instance, the vinyl ether moiety can be oxidized to form aldehydes or ketones. evitachem.com Furthermore, studies on the degradation of poly(vinyl ether)s show that photooxidative pathways, mediated by light and oxygen, can lead to cleavage of the polymer backbone, suggesting a potential sensitivity of ethoxyvinyl compounds to light and air. researchgate.netnih.gov

The handling of chloropyrimidine derivatives requires specific precautions due to their reactivity and potential hazards. Safety data sheets for related compounds like 2-chloropyrimidine and 5-chloropyrimidine (B107214) emphasize the need for handling in a well-ventilated area, such as a fume hood, to minimize inhalation of any vapors. echemi.comfishersci.com It is also recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. ck12.org Contact with skin and eyes should be avoided. fishersci.com

Moisture is a key factor to control. The chloro- group on the pyrimidine ring can be susceptible to hydrolysis, and the ethoxyvinyl group can hydrolyze to a ketone and ethanol under acidic conditions. Therefore, these compounds should be stored in tightly sealed containers in a cool, dry place, often under an inert atmosphere to prevent degradation. echemi.com Some suppliers recommend storing similar reactive pyrimidine derivatives at reduced temperatures, such as below 15°C.

When planning reactions, it is important to consider the stability of the ethoxyvinyl group to the reaction conditions. For example, strongly acidic conditions should be avoided if the ethoxyvinyl moiety is to be preserved. The reactivity of the chloro-substituent should also be taken into account, as it can be displaced by various nucleophiles.

Interactive Data Table: Stability and Handling of Ethoxyvinyl-Pyrimidine Derivatives

ParameterConsiderationRecommended PracticeRationale
pH Sensitive to acidic conditions.Avoid strongly acidic environments. Use non-acidic or buffered systems where possible.The ethoxyvinyl group can hydrolyze to a ketone and ethanol. evitachem.com
Temperature Potential for degradation at elevated temperatures.Store in a cool place. Avoid unnecessary heating.To minimize thermal decomposition pathways. evitachem.com
Moisture Hydrolysis of both the chloro- and ethoxyvinyl groups.Store in a tightly sealed container in a dry environment, potentially under inert gas. echemi.comTo prevent hydrolysis and maintain compound integrity.
Light Potential for photo-oxidative degradation.Store in amber vials or in the dark.To prevent light-induced degradation pathways. researchgate.netnih.gov
Air/Oxygen The ethoxyvinyl group can be susceptible to oxidation.Store under an inert atmosphere (e.g., nitrogen, argon).To prevent oxidation of the reactive vinyl ether moiety. evitachem.com
Handling Inhalation and contact hazard.Handle in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). ck12.orgTo ensure personnel safety from potential chemical exposure. fishersci.com

Applications in Complex Molecule Synthesis and Material Science

Construction of Fused Pyrimidine (B1678525) Heterocycles

The strategic placement of the chloro and ethoxyvinyl groups on the pyrimidine ring makes 2-Chloro-4-(1-ethoxyvinyl)pyrimidine an ideal precursor for synthesizing bicyclic and polycyclic heteroaromatic compounds. The general approach involves an initial transformation of one of the functional groups, followed by a cyclization reaction to form a new fused ring.

The construction of pyrazole (B372694) or isoxazole (B147169) rings fused to the pyrimidine core typically proceeds through the condensation of a 1,3-dicarbonyl equivalent with hydrazine (B178648) or hydroxylamine (B1172632), respectively.

Pyrazolo[3,4-d]pyrimidines: The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of the natural purine (B94841) ring, can be achieved from this compound. nih.gov The initial step involves the acid-catalyzed hydrolysis of the ethoxyvinyl group to unmask the acetyl functionality, yielding the key intermediate, 4-acetyl-2-chloropyrimidine. Subsequent reaction of this intermediate with hydrazine hydrate (B1144303) leads to a condensation and cyclization sequence, where the hydrazine attacks the acetyl carbonyl group and subsequently displaces the pyrimidine ring nitrogen to form the fused pyrazole ring. nih.govekb.eg This scaffold is of significant interest due to the antitumor and antileukemic activities reported for its derivatives. nih.gov

Isoxazolo[5,4-d]pyrimidines: Similarly, the isoxazolo[5,4-d]pyrimidine (B13100350) system can be prepared from the same 4-acetyl-2-chloropyrimidine intermediate. Instead of hydrazine, hydroxylamine is used as the cyclizing agent. The hydroxylamine condenses with the acetyl group to form an oxime, which then undergoes an intramolecular cyclization and dehydration to furnish the fused isoxazole ring. mdpi.com An alternative pathway involves the direct reaction of hydroxylamine-O-sulfonic acid with activated 2-chloropyrimidine (B141910) derivatives.

Target HeterocycleKey IntermediateReagent for Cyclization
Pyrazolo[3,4-d]pyrimidine4-Acetyl-2-chloropyrimidineHydrazine (N₂H₄)
Isoxazolo[5,4-d]pyrimidine4-Acetyl-2-chloropyrimidineHydroxylamine (NH₂OH)

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are another class of purine analogues with widespread biological activities. nih.gov Their synthesis from this compound highlights the versatility of the acetyl group precursor.

A common strategy for forming the fused pyrrole (B145914) ring is a domino C-N coupling and hydroamination reaction. nih.gov A plausible synthetic route begins with the hydrolysis of this compound to 4-acetyl-2-chloropyrimidine. The methyl group of the acetyl moiety can be halogenated, for instance with bromine, to yield 4-(bromoacetyl)-2-chloropyrimidine. This α-haloketone is a powerful electrophile. Reaction with ammonia (B1221849) or a primary amine results in the formation of a 4-(aminoacetyl)pyrimidine intermediate, which readily undergoes intramolecular cyclization and dehydration to afford the desired 7-deazapurine skeleton. The 2-chloro substituent can be retained for further functionalization or displaced at an appropriate stage of the synthesis. nih.govpreprints.org

The synthesis of the pyrido[3,4-d]pyrimidine (B3350098) ring system often employs condensation reactions to build the pyridine (B92270) ring onto an existing pyrimidine. Starting with the 4-acetyl-2-chloropyrimidine intermediate, a Friedländer-type annulation can be envisioned. This involves the reaction of the acetyl group with a reagent that provides the remaining atoms for the new pyridine ring.

For example, the acetyl group can be converted into an enaminone by reacting it with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). This enaminone intermediate is a classic precursor that can then undergo cyclization with a suitable partner, or self-condensation under specific conditions, to construct the fused pyridine ring, yielding a pyrido[3,4-d]pyrimidine derivative. nih.govmdpi.com The specific isomer formed depends on the reagents and reaction conditions used in the cyclization step.

The synthesis of thiazolo[3,2-a]pyrimidines involves the fusion of a thiazole (B1198619) ring across the N1 and C2 positions of the pyrimidine core. This is typically achieved by first introducing a sulfur functionality at the C2 position.

Starting from this compound, the 2-chloro atom can be readily displaced by a sulfur nucleophile. Reaction with thiourea (B124793) in a suitable solvent yields a 2-thiouracil (B1096) derivative after hydrolysis of the intermediate isothiouronium salt. nih.govnih.govnih.gov This pyrimidine-2-thione is the key precursor for the subsequent cyclization. A Hantzsch-type reaction of the thione with an α-halocarbonyl compound, such as chloroacetaldehyde (B151913) or ethyl bromoacetate, leads to the formation of the fused thiazole ring, providing the thiazolo[3,2-a]pyrimidine scaffold.

Triazolo[1,5-a]pyrimidines are another class of fused heterocycles investigated for their diverse pharmacological properties. researchgate.netnih.gov A well-established method for their synthesis involves the reaction of a 2-hydrazinylpyrimidine with a one-carbon electrophile.

This pathway can be initiated by reacting this compound with hydrazine hydrate. This nucleophilic substitution reaction displaces the chlorine atom to give 2-hydrazinyl-4-(1-ethoxyvinyl)pyrimidine. Subsequent treatment of this hydrazinyl intermediate with a reagent such as formic acid or triethyl orthoformate induces cyclization to form the fused triazole ring. This reaction often proceeds via the formation of a nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine intermediate, which then undergoes a Dimroth rearrangement under the reaction conditions to yield the thermodynamically more stable nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine isomer. nih.govresearchgate.net

Summary of Synthetic Pathways to Fused Heterocycles

Target Ring System Initial Transformation of Starting Material Key Intermediate Subsequent Reaction Type
Pyrazolo[3,4-d]pyrimidine Hydrolysis of ethoxyvinyl group 4-Acetyl-2-chloropyrimidine Condensation/cyclization with hydrazine
Pyrrolo[2,3-d]pyrimidine Hydrolysis and α-halogenation 4-(Bromoacetyl)-2-chloropyrimidine Reaction with amine and cyclization
Pyrido[3,4-d]pyrimidine Hydrolysis and enaminone formation 4-(3-(Dimethylamino)acryloyl)-2-chloropyrimidine Intramolecular cyclization (Friedländer type)
Thiazolo[3,2-a]pyrimidine Substitution with thiourea 4-(1-Ethoxyvinyl)pyrimidine-2-thione Hantzsch condensation with α-haloketone

Role as Building Blocks for Diverse Pyrimidine Derivatives

Beyond the synthesis of fused systems, this compound is a valuable building block for preparing a wide range of substituted pyrimidines. The differential reactivity of its two functional groups allows for a plethora of chemical transformations.

The 2-chloro group is a key handle for introducing various substituents via nucleophilic aromatic substitution (SNAr). It can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities at the C2 position. nih.govthieme.de This reaction is fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

The 4-(1-ethoxyvinyl) group serves as a stable and convenient precursor to an acetyl group. orgsyn.org This vinyl ether functionality is generally stable to basic and nucleophilic conditions used to modify the 2-position. Upon treatment with aqueous acid, it is smoothly hydrolyzed to reveal the 4-acetyl group. This newly formed ketone is a versatile functional group that can undergo a host of classical carbonyl reactions. It can be reduced to an alcohol, oxidized to a carboxylic acid (via haloform reaction), or used as a handle for carbon-carbon bond formation through its enolate. Furthermore, it can be condensed with various reagents to form imines, hydrazones, or chalcone-type structures, further expanding the molecular diversity accessible from this single starting material. researchgate.net This ability to unmask a reactive carbonyl group at a later synthetic stage makes this compound a highly strategic and useful building block in synthetic organic chemistry.

Preparation of 2-Chloro-pyrimidine Derivatives with Complex Substituents

The 2-chloropyrimidine core is a versatile starting point for creating more complex derivatives. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups. A general strategy to avoid the formation of isomers and byproducts involves starting with a precursor where the 4-position is already substituted or is modified in a way that directs reactivity. google.com

For instance, one method involves starting with 2-methylthio-4-chloropyrimidine compounds. The methylthio group at the 2-position can later be chlorinated to yield the desired 2-chloro-4-substituted pyrimidine, a method that enhances reaction selectivity and product purity. google.com Another approach involves the condensation reaction of a protected vanillin (B372448) with 2-chloro-4,6-dimethylpyrimidine (B132427) to produce a complex curcumin (B1669340) analog, demonstrating how a simple chloropyrimidine can be elaborated into a significantly more complex structure. mdpi.com

Synthesis of Polysubstituted Pyrimidines

The synthesis of polysubstituted pyrimidines often leverages the differential reactivity of chloro-substituents at various positions on the pyrimidine ring. Starting materials like 2,4,6-trichloropyrimidine (B138864) are inexpensive and synthetically tractable scaffolds for generating libraries of diverse molecules. nih.gov The chlorine atoms can be sequentially displaced through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. nih.gov

Microwave-assisted synthesis has also proven effective for rapidly generating unique pyrimidine derivatives. For example, reacting 2-amino-4-chloro-pyrimidine with various substituted amines under microwave irradiation yields a range of 2-amino-4-substituted pyrimidines. nih.gov Such methods are valuable for their efficiency and for building libraries of compounds for biological screening. nih.gov

Examples of Substituted Pyrimidine Synthesis

Starting MaterialReaction TypeProduct ClassReference
2,4,6-TrichloropyrimidineSequential SNAr / Cross-couplingPolysubstituted aminopyrimidines nih.gov
2-Amino-4-chloropyrimidineMicrowave-assisted amination2-Amino-4-(substituted-amino)pyrimidines nih.gov
2-Methylthio-4-chloropyrimidineSubstitution followed by chlorination2-Chloro-4-substituted pyrimidines google.com
2-Chloro-4,6-dimethylpyrimidineCondensation with protected vanillinComplex curcuminoid pyrimidine analog mdpi.com

Application as Mukaiyama Reagents in Amidation and Peptide Couplings

The Mukaiyama reagent, classically 2-chloro-1-methylpyridinium (B1202621) iodide, is a well-known condensing agent used for the formation of ester and amide bonds, including peptide couplings. researchgate.nettcichemicals.com These reagents activate a carboxylic acid, allowing it to be attacked by an amine to form an amide bond, a process noted for reducing the extent of racemization during peptide synthesis. researchgate.nettcichemicals.com

This type of reactivity is characteristic of N-substituted pyridinium (B92312) salts . researchgate.net Recent research has identified 2-chloro-1-(1-ethoxyvinyl)pyridinium triflate as a modified Mukaiyama salt that can be used in peptide couplings. orgsyn.org This pyridinium salt is a bench-stable reagent that facilitates amide bond formation under mild conditions. researchgate.netresearchgate.net There is no evidence in the surveyed literature to suggest that the pyrimidine compound, this compound, functions as a Mukaiyama-type coupling agent. The reactivity is associated with the pyridinium scaffold. researchgate.netresearchgate.net

Contributions to Chemical Libraries for Screening and Discovery

Pyrimidine is a privileged scaffold in medicinal chemistry and drug discovery. Its derivatives are integral to the development of large, diverse chemical libraries for high-throughput screening. DNA-Encoded Libraries (DELs), which allow for the screening of billions of molecules, often utilize core structures like pyrimidine. nih.govchemrxiv.org

Strategies for building these libraries include using multifunctional scaffolds like 2,4,6-trichloropyrimidine, where sequential substitutions can introduce a wide variety of chemical functionalities, leading to vast libraries from a single starting material. nih.gov While the specific use of this compound in a library synthesis is not documented, the general class of chloropyrimidines is highly valuable for generating collections of novel compounds for screening against biological targets like kinases. nih.govchemrxiv.org

Utilization in the Synthesis of Scaffolds Beyond Pyrimidine Chemistry (e.g., Pyridinium Salts)

The synthesis of pyridinium salts from a pyrimidine starting material is not a chemically straightforward or commonly reported transformation. Instead, the synthesis of N-(1-alkoxyvinyl)pyridinium salts is achieved using pyridine derivatives.

Specifically, the compound 2-chloro-1-(1-ethoxyvinyl)pyridinium triflate is synthesized by reacting 2-chloropyridine (B119429) with ethoxyacetylene and trifluoromethanesulfonic acid. orgsyn.orgnih.gov This reaction generates a stable, isolable N-substituted pyridinium salt. nih.gov These salts are valuable reagents themselves, serving as precursors for other complex molecules. researchgate.net For instance, the chloro-substituent on the pyridinium ring can undergo nucleophilic substitution reactions, and the N-(1-ethoxyvinyl) group can act as a protecting group that can be cleaved under various conditions. researchgate.net This chemistry is distinct from the chemistry of pyrimidines.

Synthesis of 2-chloro-1-(1-ethoxyvinyl)pyridinium triflate

Reactant 1Reactant 2Reactant 3YieldReference
2-ChloropyridineEthoxyacetyleneTriflic Acid72% nih.gov

Mechanistic and Theoretical Investigations of 2 Chloro 4 1 Ethoxyvinyl Pyrimidine Reactivity

Computational Chemistry Studies on Reaction Pathways

Computational chemistry serves as a powerful tool to predict and rationalize the reactivity of complex organic molecules. For 2-Chloro-4-(1-ethoxyvinyl)pyrimidine, theoretical studies are crucial for understanding the regioselectivity of its reactions, particularly the competition between nucleophilic aromatic substitution (SNAr) at the C4 position and conjugate addition to the vinyl group.

Density Functional Theory (DFT) Calculations for Understanding Regioselectivity

Density Functional Theory (DFT) calculations are instrumental in mapping the potential energy surfaces of chemical reactions, providing insights into the stability of intermediates and the energy barriers of transition states. nih.govresearchgate.net In the context of substituted chloropyrimidines, DFT can be used to analyze the dichotomy in regioselectivity observed in SNAr reactions. wuxiapptec.com For this compound, two primary reaction pathways with nucleophiles are possible: direct displacement of the chloride at the C4 position or conjugate addition across the ethoxyvinyl double bond. researchgate.net

DFT calculations can model the intermediates and transition states for both pathways. For instance, in related systems like 2-MeSO₂-4-chloropyrimidine, quantum mechanical analyses have shown that the regioselectivity is not always predicted by simple orbital considerations alone. wuxiapptec.com Instead, the formation of pre-reaction complexes, such as hydrogen-bonded structures between the pyrimidine (B1678525) and the nucleophile, can be a deciding factor that lowers the activation energy for one pathway over another. wuxiapptec.com By calculating the equilibrium geometries and energies of these complexes and their subsequent transition states, DFT can provide a quantitative explanation for why a particular nucleophile might preferentially attack one site over the other. researchgate.netwuxiapptec.com

Computational MethodApplication in Studying this compound
Density Functional Theory (DFT)Calculates energies of reactants, intermediates, and transition states to predict the most favorable reaction pathway (regioselectivity). researchgate.netwuxiapptec.com
Frontier Molecular Orbital (FMO) AnalysisIdentifies potential sites for nucleophilic attack by examining the distribution and energy of the LUMO and LUMO+1. wuxiapptec.com
Transition State (TS) AnalysisModels the geometry and energy of the highest-energy point along the reaction coordinate to determine the kinetic feasibility (activation energy) of a reaction. wuxiapptec.com

Analysis of Frontier Molecular Orbitals (FMOs) in SNAr Processes

Frontier Molecular Orbital (FMO) theory provides a qualitative model for reactivity. In an SNAr reaction, the nucleophile's Highest Occupied Molecular Orbital (HOMO) interacts with the electrophile's Lowest Unoccupied Molecular Orbital (LUMO). For substituted chloropyrimidines, analysis of the LUMO can indicate the most electrophilic centers susceptible to attack. wuxiapptec.com

In a molecule like 2-MeSO₂-4-chloropyrimidine, the LUMO may be centered on one carbon (e.g., C4), while the next lowest unoccupied orbital (LUMO+1), which may be only slightly higher in energy, can be centered on another (e.g., C2). wuxiapptec.com This suggests that both positions are potential reaction sites. wuxiapptec.com However, this simple analysis can be insufficient to explain exclusive selectivity. wuxiapptec.com The presence of interactions between the reactant and the nucleophile, such as hydrogen bonding, can alter the energetic landscape and direct the reaction to a site that might not be predicted by FMO analysis of the isolated pyrimidine alone. wuxiapptec.com FMO simulations can also be correlated with spectroscopic data to understand potential charge transfer processes. mdpi.com

Transition State Analysis for Key Transformations

The regioselectivity of a reaction under kinetic control is determined by the relative energy barriers of the competing pathways. Transition state analysis involves computationally locating the saddle point on the potential energy surface that corresponds to the highest energy barrier for a given transformation. The pathway with the lower transition state energy will be the faster and, therefore, the dominant one.

For this compound, this means calculating the transition state energies for both the SNAr at C4 and the conjugate addition at the vinyl group. Research on analogous systems has shown that pre-reaction complex formation, like a hydrogen bond, can significantly lower the energy of the transition state for one pathway while raising it for another (which would require breaking the bond). wuxiapptec.com For example, a hydrogen bond between an alkoxide nucleophile and a substituent on the pyrimidine ring can pre-organize the molecule for attack at a specific position, making that route kinetically favorable. wuxiapptec.com

Spectroscopic and Kinetic Studies of Reaction Intermediates

While computational studies provide a theoretical framework, spectroscopic and kinetic experiments offer direct evidence for proposed mechanisms and the existence of transient species. The characterization of reaction intermediates in SNAr and conjugate addition reactions is challenging due to their often short lifetimes.

Advanced techniques like stopped-flow absorption spectroscopy can be used to monitor rapid reactions and detect the formation and decay of intermediates that possess distinct electronic absorption bands. nih.gov In the reactions of this compound, one might expect to observe a Meisenheimer complex, a common intermediate in SNAr reactions, which is a negatively charged species that could have a unique UV-Vis spectrum. Kinetic analysis of the rise and fall of such spectroscopic signals can provide rate constants for the individual steps of the reaction mechanism. nih.gov While the final, stable products of reactions involving pyrimidine derivatives are routinely characterized by NMR and high-resolution mass spectrometry (HRMS), the direct observation of their reaction intermediates often requires specialized, time-resolved spectroscopic methods. mdpi.com

Understanding the Electronic and Steric Effects Influencing Reactivity

The reactivity of this compound is governed by a balance of electronic and steric factors. The pyrimidine ring itself is an electron-deficient heterocycle, which activates attached leaving groups like chlorine toward nucleophilic aromatic substitution.

Electronic Effects: The chlorine atom at C4 is a good leaving group, and this position is activated by the electron-withdrawing nitrogen atoms in the pyrimidine ring. The (1-ethoxyvinyl) group at C4 is generally considered electron-donating, which would typically decrease the electrophilicity of the ring and slow the rate of SNAr compared to an unsubstituted version. However, this group also introduces an alternative reaction site: the vinyl double bond, which is activated for conjugate addition. researchgate.net The outcome of the reaction is often dictated by the nature of the nucleophile, a concept explained by the Hard and Soft Acids and Bases (HSAB) principle. thieme.de Hard nucleophiles may favor one reaction site, while softer nucleophiles may favor another, leading to a dichotomy in reactivity. wuxiapptec.comresearchgate.net

Steric Effects: The (1-ethoxyvinyl) group also exerts a steric influence. Bulky nucleophiles may find their approach to the C4 carbon hindered, potentially favoring attack at the less-congested terminal carbon of the vinyl group. In studies of related fused pyrimidines, steric hindrance introduced at the nucleophilic atom was shown to lead to lower reaction rates. nih.gov

Nucleophile TypeObserved Reaction with Vinylpyrimidines researchgate.net
N-centered (e.g., amines)Conjugate addition across the vinyl group.
O-centered (e.g., alkoxides)Conjugate addition across the vinyl group.
S-centered (e.g., thiolates)Conjugate addition across the vinyl group.
C-centered (e.g., indoles)Conjugate addition across the vinyl group.

Conformational Analysis and Intermolecular Interactions in Derived Structures

The three-dimensional structure and intermolecular interactions of molecules derived from this compound are critical for understanding their properties in the solid state. The pyrimidine core, along with its substituents, is often largely planar. nih.gov

In the crystalline state, the packing of these molecules is dictated by a network of weak intermolecular interactions. Hirshfeld surface analysis is a computational technique used to quantitatively evaluate these interactions. nih.gov For related heterocyclic structures, these interactions are dominated by C-H···N, C-H···halogen, and H···H contacts. nih.gov Additionally, π-π stacking interactions between the aromatic pyrimidine rings can play a significant role in stabilizing the crystal lattice. rsc.org The cooperative nature of these weak hydrogen bonds and stacking forces is a key factor governing the supramolecular arrangement and crystal growth. rsc.org The specific conformation adopted by the (1-ethoxyvinyl) group and its orientation relative to the pyrimidine ring will influence which of these interactions are most prominent in derived structures.

Future Directions and Emerging Research Avenues for 2 Chloro 4 1 Ethoxyvinyl Pyrimidine Research

Development of More Sustainable and Efficient Synthetic Routes

The advancement of organic synthesis is increasingly tied to the principles of green chemistry, emphasizing waste reduction, energy efficiency, and the use of renewable resources. Future research into the synthesis of 2-Chloro-4-(1-ethoxyvinyl)pyrimidine will likely focus on optimizing its production to align with these principles. Current synthetic strategies often rely on multi-step processes that may involve stoichiometric reagents and harsh conditions.

A primary goal will be to minimize the number of synthetic steps (step economy) and maximize the incorporation of all starting material atoms into the final product (atom economy). This could involve developing novel one-pot or tandem reaction sequences. Furthermore, replacing traditional, hazardous solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents will be a critical area of investigation. The exploration of energy-efficient reaction activation methods, including microwave irradiation or mechanochemistry, could also lead to more sustainable production protocols.

Research GoalPotential ApproachSustainability Benefit
Reduce Step Count Develop one-pot synthesis from simpler pyrimidine (B1678525) precursors.Less waste, lower energy consumption, reduced solvent use.
Improve Atom Economy Design catalytic routes that avoid stoichiometric activators or leaving groups.Higher efficiency, less byproduct formation.
Greener Solvents Investigate synthesis in aqueous media, ionic liquids, or deep eutectic solvents.Reduced environmental impact and improved safety.
Energy Efficiency Utilize microwave-assisted or mechanochemical synthesis.Faster reaction times and lower energy input.

Exploration of Novel Catalytic Reactions Involving the Compound

The dual functionality of this compound makes it an ideal substrate for a wide array of catalytic reactions. The chlorine atom at the 2-position serves as a versatile handle for cross-coupling reactions, while the ethoxyvinyl group offers a site for various addition and transformation reactions.

Future research will undoubtedly delve into leveraging the chloro-pyrimidine core in transition-metal-catalyzed cross-coupling reactions. This includes well-established methods like Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig amination (for C-N bonds), Sonogashira coupling (for C-C triple bonds), and Heck coupling. The discovery of novel catalyst systems, perhaps utilizing earth-abundant metals like iron or copper, could make these transformations more economical and sustainable. Concurrently, the ethoxyvinyl moiety, an enol ether, is a masked ketone that can undergo hydrolysis but can also participate directly in reactions like catalytic hydroamination, hydroboration, or cycloadditions to forge complex molecular frameworks.

Reaction TypeFunctional GroupPotential Catalyst SystemResulting Structure
Suzuki-Miyaura Coupling 2-ChloroPd(PPh₃)₄ / Base2-Aryl/Alkyl-4-(1-ethoxyvinyl)pyrimidine
Buchwald-Hartwig Amination 2-ChloroPd-based catalyst / Ligand2-Amino-4-(1-ethoxyvinyl)pyrimidine
Heck Coupling 2-ChloroPd(OAc)₂ / Phosphine (B1218219) ligand2-Vinyl-4-(1-ethoxyvinyl)pyrimidine
Catalytic Hydrolysis 1-EthoxyvinylAcid or Metal Catalyst4-Acetyl-2-chloropyrimidine

Expansion of its Utility in Asymmetric Synthesis

Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is fundamental to the development of modern pharmaceuticals and agrochemicals. This compound presents significant, yet largely untapped, potential in this domain. The double bond of the ethoxyvinyl group is prochiral, meaning it can be converted into a chiral center.

A major avenue of future research will be the development of catalytic asymmetric transformations targeting this vinyl group. For example, asymmetric hydrogenation using a chiral catalyst (e.g., those based on rhodium or iridium with chiral phosphine ligands) could produce chiral ethyl ether derivatives. Similarly, asymmetric hydroformylation could introduce a chiral aldehyde group, and catalytic asymmetric epoxidation could yield chiral oxiranes, both of which are highly valuable synthetic intermediates. Beyond its role as a substrate, the pyrimidine core itself could be incorporated into new classes of chiral ligands for asymmetric catalysis, where the nitrogen atoms and the substituent at the 4-position coordinate to a metal center.

Design and Synthesis of Advanced Pyrimidine-Based Molecular Architectures

The structural rigidity and defined electronic properties of the pyrimidine ring make it an excellent scaffold for building complex and functional molecular architectures. By leveraging the distinct reactivity of its two functional groups, this compound can serve as a versatile linchpin for creating sophisticated molecules.

Future work will likely focus on using this compound to synthesize novel heterocyclic systems through intramolecular cyclization reactions, where a nucleophile introduced at the 2-position reacts with the vinyl group (or its derivative). This could lead to the formation of fused bicyclic or bridged systems, which are of great interest in medicinal chemistry. Furthermore, by performing sequential or orthogonal reactions at the two sites, researchers can construct highly functionalized pyrimidines for applications in materials science, such as organic light-emitting diodes (OLEDs) or as components of supramolecular assemblies. The synthesis of pyrimidine-containing macrocycles and polymers initiated from this monomer is another promising area of exploration.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical synthesis, offering superior control, safety, and scalability. The inherent characteristics of this compound make it an excellent candidate for integration into these modern platforms. Patent literature has already noted the use of flow reactors like the H-Cube for reactions involving related derivatives, signaling a clear path forward for this technology. google.com

Future research will focus on developing robust flow protocols for the synthesis and subsequent transformation of this compound. Flow chemistry allows for precise control over reaction time, temperature, and stoichiometry, which can be critical when handling potentially unstable intermediates or performing highly exothermic reactions. This enhanced control can lead to higher yields, improved purity, and safer operating conditions. Furthermore, integrating flow reactors with automated purification and analysis systems can create fully automated platforms for the rapid synthesis and screening of libraries of pyrimidine derivatives, accelerating the discovery of new drug candidates and functional materials.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
2-Chloro-4-(1-ethoxyvinyl)pyrimidine
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Reactant of Route 2
2-Chloro-4-(1-ethoxyvinyl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.